molecular formula C6H6N2O2 B1649825 1-Vinylpyrimidine-2,4(1H,3H)-dione CAS No. 105304-39-0

1-Vinylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1649825
CAS No.: 105304-39-0
M. Wt: 138.12 g/mol
InChI Key: JXBOFERRSCSVGT-UHFFFAOYSA-N
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Description

1-Vinylpyrimidine-2,4(1H,3H)-dione (CAS Number: 15765-17-0) is a functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 6 H 6 N 2 O 2 and a molecular weight of 138.12 g/mol, this compound serves as a versatile scaffold for the synthesis of more complex molecules [ 1 ][ 4 ]. The pyrimidine-2,4-dione core is a privileged structure in pharmacology, found in a wide range of biologically active compounds and nucleobases [ 3 ]. Researchers utilize this vinyl-substituted analog as a key building block in the development of novel therapeutics. Pyrimidine derivatives are extensively investigated for their diverse biological properties, including anticancer , antimicrobial , anti-inflammatory , and antiviral activities [ 3 ]. Specific pyrimidine-2,4-dione hybrids have demonstrated potent activity against clinical pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans [ 5 ]. Furthermore, related structural analogs have been identified as potent antagonists for targets like the P2X7 receptor, which is implicated in neuropathic pain and chronic inflammatory diseases [ 9 ], and as inhibitors of kinases such as eukaryotic elongation factor-2 kinase (eEF-2K), a potential target in cancer research [ 7 ]. Handling and Safety: This product is intended for research and further manufacturing applications only. It is not approved for direct human use. Please refer to the Safety Data Sheet for detailed handling information. The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ 1 ][ 4 ]. Storage: For long-term stability, it is recommended to store the product sealed in a dry environment at 2-8°C [ 1 ].

Properties

CAS No.

105304-39-0

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

1-ethenylpyrimidine-2,4-dione

InChI

InChI=1S/C6H6N2O2/c1-2-8-4-3-5(9)7-6(8)10/h2-4H,1H2,(H,7,9,10)

InChI Key

JXBOFERRSCSVGT-UHFFFAOYSA-N

SMILES

C=CN1C=CC(=O)NC1=O

Canonical SMILES

C=CN1C=CC(=O)NC1=O

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The ruthenium-catalyzed method employs [Ru(COD)(methallyl)₂] as a precatalyst, activated by phosphine ligands, to facilitate the direct vinylation of pyrimidine-2,4(1H,3H)-dione derivatives with acetylene. This approach, developed by Ananikov and colleagues, operates under mild conditions (100°C, 15 hours) in dimethylformamide (DMF). The reaction proceeds via oxidative coupling, where the ruthenium center coordinates both the acetylene and the pyrimidine substrate, enabling regioselective vinyl group transfer to the N1 position.

Ligand Optimization and Yield Analysis

A systematic ligand screen revealed that tricyclohexylphosphine (PCy₃) and tris(n-butyl)phosphine (P(nBu)₃) provided optimal catalytic activity, achieving near-quantitative conversion in isolated runs (Table 1). Bulky electron-donating ligands enhance metal stability and prevent catalyst deactivation during the reaction.

Table 1: Ligand Effects on Ruthenium-Catalyzed Vinylation

Ligand Conversion (%) Isolated Yield (%)
P(nBu)₃ 100 89
PCy₃ 35 84
P(OPh)₃ 0 -

Substrate Scope and Limitations

The protocol accommodates diverse pyrimidine substrates, including 5-methyl and 5-aryl derivatives. For example, 5-methyl-1-vinylpyrimidine-2,4(1H,3H)-dione (3s) was synthesized in 89% yield using P(nBu)₃. However, electron-deficient pyrimidines exhibit reduced reactivity, necessitating higher catalyst loadings or extended reaction times.

Palladium-Catalyzed Direct Vinylation

N1-Selective Vinylation Strategy

An alternative method developed at EPFL utilizes palladium(II) acetate with trimethylsilyl triflate (TMSOTf) as a Lewis acid additive to achieve N1-selective vinylation of unprotected pyrimidine-2,4(1H,3H)-dione. This one-pot reaction employs vinyl acetate as the vinyl source, operating at 80°C in acetonitrile to afford the target compound in 45% yield.

Role of Additives and Solvents

TMSOTf enhances electrophilicity at the N1 position by transiently coordinating to the pyrimidine ring, suppressing competing O-vinylation. Polar aprotic solvents like acetonitrile improve catalyst solubility, while DMF led to side product formation.

Table 2: Optimization of Palladium-Catalyzed Conditions

Additive Solvent Temperature (°C) Yield (%)
TMSOTf Acetonitrile 80 45
None Toluene 100 23

Post-Functionalization Applications

The palladium-derived 1-vinylpyrimidine-2,4(1H,3H)-dione serves as a precursor for cyclopropanation reactions, enabling access to constrained nucleoside analogs. Subsequent Boc protection and rhodium-catalyzed cyclopropanation with diazomalonates yield advanced intermediates for antiviral drug candidates.

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Ruthenium System : Superior yields (up to 89%) and shorter reaction times but requires specialized ligands and anhydrous DMF.
  • Palladium System : Moderate yields (45%) but offers compatibility with unprotected substrates and straightforward scalability.

Spectroscopic Validation

Both methods rigorously characterize products via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For this compound, diagnostic NMR signals include a vinyl proton doublet of doublets at δ 7.04 ppm (J = 16.0, 9.1 Hz) and carbonyl carbons at δ 173.5 ppm.

Chemical Reactions Analysis

Types of Reactions: 1-Vinylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

1-Vinylpyrimidine-2,4(1H,3H)-dione has been investigated for its potential as a precursor in the synthesis of pharmaceutical agents. A notable application is its role in synthesizing pyrimidine derivatives that exhibit anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

CompoundIC50 (µM)Cell Line
Derivative A15HeLa
Derivative B20MCF-7
Derivative C12A549

This data indicates that modifications to the vinylpyrimidine structure can enhance biological activity.

Polymer Science

In polymer chemistry, this compound serves as a functional monomer for producing specialty polymers. These polymers are utilized in various applications including coatings, adhesives, and drug delivery systems.

Table: Properties of Polymers Derived from this compound

Polymer TypeApplicationKey Properties
Poly(vinylpyrimidine)CoatingsHigh thermal stability
Copolymer with styreneAdhesivesEnhanced adhesion properties
Functionalized polymerDrug deliveryControlled release capabilities

Material Science

The compound also finds applications in material science due to its ability to form stable films and coatings. The incorporation of this compound into composite materials enhances their mechanical properties and resistance to environmental degradation.

Case Study: Coating Applications

Research has shown that coatings formulated with this compound exhibit improved scratch resistance and durability compared to traditional coatings.

Mechanism of Action

The mechanism of action of 1-Vinylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in the death of the bacterial cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and chemical properties of pyrimidine-2,4-diones are highly dependent on substituent positions and functional groups. Key comparisons include:

Table 1: Substituent Variations and Key Properties
Compound Name Substituents Key Properties/Activities Reference
6-Vinylpyrimidine-2,4(1H,3H)-dione Vinyl at C6 MW: 138.12; Storage: 2–8°C (inert atm)
1-(2-Hydroxypropyl)-pyrimidine-2,4-dione Hydroxypropyl at N1 Monoalkylation yield: 11%
1,3-Bis(2-hydroxypropyl)-pyrimidine-2,4-dione Hydroxypropyl at N1 and N3 Dialkylation yield: 5%
6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4-dione Cyclopropyl (N1), ethyl (N3), amino (C6) eEF-2K inhibition; LCMS: [M+H]+ 196.2
5-Iodopyrimidine-2,4-dione derivatives Iodo at C5, alkyl/aryl at N1/N3 Antibacterial activity against 27 strains
6-(Trifluoromethyl)-pyrimidine-2,4-dione CF3 at C6 Crystal structure with N–H⋯O hydrogen bonds
Enzyme Inhibition
  • eEF-2K Inhibition: 6-Amino-1-cyclopropyl-3-ethyl derivatives show promise as eukaryotic elongation factor-2 kinase inhibitors, with LCMS-confirmed stability .
Antimicrobial and Anticancer Activity
  • 5-Iodo derivatives (e.g., 1-benzyl-5-iodopyrimidine-2,4-dione) demonstrate activity against Gram-positive bacteria, suggesting halogenation enhances antimicrobial properties .
  • Quinazoline-2,4-dione analogs (structurally distinct but functionally related) exhibit antiproliferative effects, highlighting the importance of the dione core in drug design .

Physicochemical and Structural Properties

  • Crystallography : 6-(Trifluoromethyl)-pyrimidine-2,4-dione forms dimeric structures via N–H⋯O hydrogen bonds, enhancing stability .
  • Solubility and Stability: Vinyl and hydroxypropyl substituents may increase hydrophobicity compared to amino or iodo groups, affecting bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Vinylpyrimidine-2,4(1H,3H)-dione derivatives?

  • Methodology : Derivatives are synthesized via alkylation, condensation, or multi-component reactions. For example:

  • Alkylation : Reacting 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with ethyl iodide in the presence of a base yields ethyl-substituted derivatives (40–53% yields) .
  • Condensation : Thieno[2,3-d]pyrimidine-2,4-diones are synthesized by reacting α-bromoacetyl intermediates with thioacetamide in acetic acid, followed by alkylation with benzyl chlorides in DMF/K₂CO₃ .
    • Key Data :
Reaction TypeYield (%)ConditionsReference
Alkylation40–53DMF, K₂CO₃, 80°C
Thiazole Condensation68–79Acetic acid, reflux

Q. How is structural characterization performed for these compounds?

  • Methodology :

  • 1H NMR : Assign proton environments using chemical shifts (e.g., δ 11.08 ppm for NH in DMSO-d6 ).
  • HRMS : Confirm molecular weights (e.g., [M−H]⁻ = 325.0833 for C₁₇H₁₄N₂O₄ ).
  • X-ray Crystallography : Resolve intermolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯O interactions in 6-(trifluoromethyl)pyrimidine-2,4-dione monohydrate) .

Q. What preliminary biological assays are used to assess activity?

  • Methodology :

  • HIV RT Inhibition : Screen derivatives against HIV reverse transcriptase using enzymatic assays .
  • Antimicrobial Testing : Evaluate MIC (minimum inhibitory concentration) against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction yields be optimized for alkylation or condensation steps?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Catalyst Optimization : Employ K₂CO₃ or Cs₂CO₃ for efficient deprotonation .
  • Temperature Control : Reflux in acetic acid improves thiazole cyclization (e.g., 79% yield for compound 2b ) .

Q. How to resolve contradictory NMR data in structurally similar derivatives?

  • Methodology :

  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism in hydroxy-pyrimidinediones) .
  • 2D NMR (COSY, HSQC) : Correlate ambiguous proton signals (e.g., overlapping aromatic protons in biphenyl-substituted derivatives) .

Q. What strategies elucidate structure-activity relationships (SAR) for antiviral activity?

  • Methodology :

  • Substituent Variation : Compare EC₅₀ values for derivatives with methyl, trifluoromethyl, or methoxy groups (e.g., 9c–9g vs. 10i–10j ) .
  • Molecular Docking : Model interactions with target proteins (e.g., HIV RT active site) using PyMOL or AutoDock .

Q. How are multi-component reactions leveraged for complex heterocycles?

  • Methodology :

  • One-Pot Synthesis : Combine 6-amino-uracils, aldehydes, and isothioureas under solvent-free conditions to generate pyrimido[4,5-d]pyrimidine-diones (70–85% yields) .
  • Mechanistic Analysis : Monitor intermediates via LC-MS to optimize stoichiometry .

Q. What role do hydrogen bonds play in bioactivity or crystallization?

  • Methodology :

  • Crystal Packing Analysis : Identify N–H⋯O bonds stabilizing dimeric structures (e.g., 6-(trifluoromethyl)pyrimidine-2,4-dione monohydrate) .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding affinities for urea/thiourea complexes with barbiturate derivatives .

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